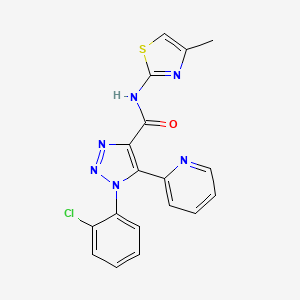

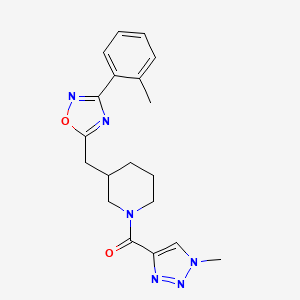

![molecular formula C18H20ClFN4O3S B3013797 N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride CAS No. 1189721-27-4](/img/structure/B3013797.png)

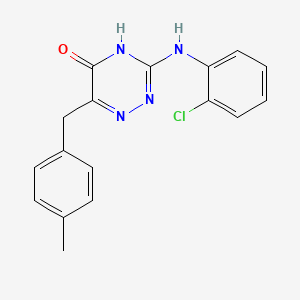

N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is an isoxazole derivative of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine . These compounds have been synthesized and evaluated for their cytotoxicity .

Synthesis Analysis

The synthesis of similar compounds involves treating 6-chloro-1,3-benzothiazole-2-amine with sodium cyanate in the presence of glacial acetic acid to prepare benzothiazole-2-yl urea. The benzothiazole-2-yl-urea is then refluxed with hydrazine hydrate to yield the product .Molecular Structure Analysis

The molecular structure analysis of similar compounds shows characteristic absorption bands at various frequencies in their infrared spectra .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds have been monitored by TLC .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques such as infrared spectroscopy, NMR, and mass spectrometry .Aplicaciones Científicas De Investigación

Antioxidant Activity

Thiazole derivatives, such as the compound , have been studied for their potential as antioxidants . Antioxidants are crucial in protecting cells from the damage caused by oxidative stress, which is implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders . The presence of a thiazole ring can contribute to the scavenging of free radicals, thereby reducing oxidative stress.

Analgesic and Anti-inflammatory Activity

The compound’s structure suggests potential analgesic and anti-inflammatory activities. Thiazole derivatives have been reported to act as pain relievers and to reduce inflammation, which could be beneficial in the treatment of conditions like arthritis and other inflammatory diseases .

Antimicrobial and Antifungal Properties

Research has indicated that thiazole derivatives exhibit significant antimicrobial and antifungal properties . This makes them valuable in the development of new medications for treating infections caused by bacteria and fungi, which are increasingly resistant to current treatments .

Antitumor and Cytotoxic Drug Development

Thiazoles have been identified as having antitumor and cytotoxic activities , making them candidates for the development of new anticancer drugs. Their ability to inhibit cell proliferation and induce apoptosis in cancer cells is a promising avenue for cancer therapy .

Neuroprotective Effects

Compounds with a thiazole core have shown neuroprotective effects . They may play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage and death .

Antiviral Applications

Thiazole derivatives have also been explored for their antiviral activities , including against HIV. The development of new antiviral drugs is crucial, especially with the emergence of new viral strains and the ongoing challenge of viral resistance .

Mecanismo De Acción

These compounds have exhibited anti-cancer activity against various cancer cell lines. One of the promising compounds induced G2/M cell cycle arrest. The levels of p53 increased tremendously in treated cells. The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax was altered, which resulted in apoptosis by accelerating the expression of caspases .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O3S.ClH/c1-12-10-15(26-21-12)17(24)23(5-4-22-6-8-25-9-7-22)18-20-14-3-2-13(19)11-16(14)27-18;/h2-3,10-11H,4-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYKGIGYSUYIDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClFN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

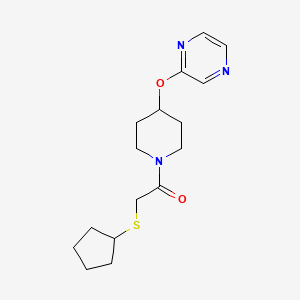

![N-[2-Hydroxy-2-(1-methylindol-3-YL)ethyl]-2,5-dimethylbenzamide](/img/structure/B3013715.png)

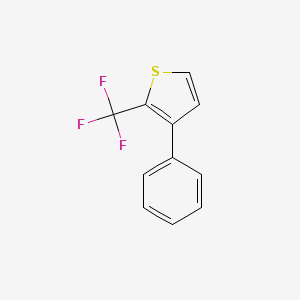

![3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid](/img/structure/B3013717.png)

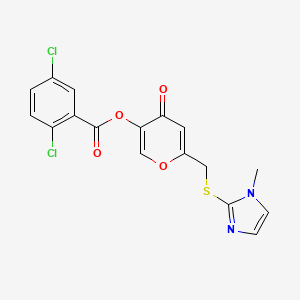

![6-(2,3-dihydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B3013720.png)

![3-(2-fluorobenzyl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3013733.png)